TNF-α Inhibitory Potency: CC-1069 Versus Thalidomide in Human PBMC
In LPS-stimulated human peripheral blood mononuclear cells (PBMC), CC-1069 (compound CII-A) inhibited TNF-α production with an IC50 of 12.6 μM [1]. Thalidomide, the parent compound, demonstrated an IC50 of 194 μM in the same assay system [2]. This represents an approximately 15-fold enhancement in potency for the analog relative to thalidomide. Dose-response curves for CC-1069 exhibited classical sigmoidal behavior characteristic of pharmacological antagonists [3].
| Evidence Dimension | TNF-α inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 12.6 μM |
| Comparator Or Baseline | Thalidomide: 194 μM |
| Quantified Difference | 15.4-fold greater potency |
| Conditions | LPS-stimulated human PBMC; dose-response curves from four independent experiments with different donors; IC50 values calculated by nonlinear regression analysis |
Why This Matters
This direct comparative data establishes CC-1069 as a substantially more potent TNF-α inhibitor than thalidomide, enabling lower compound consumption and potentially reduced off-target effects in experimental systems requiring TNF-α modulation.
- [1] Corral LG, Haslett PAJ, Muller GW, Chen R, Wong LM, Ocampo CJ, Patterson RT, Stirling DI, Kaplan G. Differential Cytokine Modulation and T Cell Activation by Two Distinct Classes of Thalidomide Analogues That Are Potent Inhibitors of TNF-α. J Immunol. 1999;163(1):380-386. Table I: CII-A = CC-1069, TNF-α IC50 = 12.6 μM. View Source
- [2] Corral LG, Haslett PAJ, Muller GW, Chen R, Wong LM, Ocampo CJ, Patterson RT, Stirling DI, Kaplan G. Differential Cytokine Modulation and T Cell Activation by Two Distinct Classes of Thalidomide Analogues That Are Potent Inhibitors of TNF-α. J Immunol. 1999;163(1):380-386. Table I: Thalidomide TNF-α IC50 = 194 μM. View Source
- [3] Corral LG, Haslett PAJ, Muller GW, Chen R, Wong LM, Ocampo CJ, Patterson RT, Stirling DI, Kaplan G. Differential Cytokine Modulation and T Cell Activation by Two Distinct Classes of Thalidomide Analogues That Are Potent Inhibitors of TNF-α. J Immunol. 1999;163(1):380-386. p. 381. View Source
